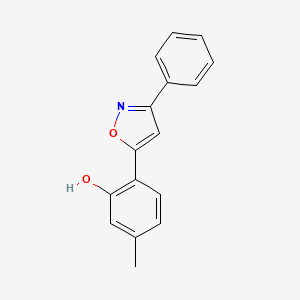
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, also known as MPP, is a synthetic compound that belongs to the class of isoxazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is not fully understood. However, it has been suggested that 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol can inhibit the proliferation of cancer cells and induce apoptosis. 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has also been shown to inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress. In addition, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been shown to inhibit the release of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous systems. In addition, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has low bioavailability, which can limit its effectiveness in in vivo studies.
将来の方向性
There are several future directions for the study of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. One area of research is the development of novel compounds based on the structure of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. These compounds could have improved bioavailability and efficacy compared to 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. Another area of research is the investigation of the mechanism of action of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. Understanding how 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol exerts its biological effects could lead to the development of more effective therapeutic agents. Finally, the potential applications of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol in material science, such as the development of new polymers and coatings, should be explored.
合成法
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol can be synthesized through a multi-step process that involves the reaction of 2-hydroxyacetophenone with phenylhydrazine to form 2-(phenylhydrazono)acetophenone. This intermediate is then reacted with methyl iodide to form 5-methyl-2-(phenylhydrazono)acetophenone, which is further reacted with hydroxylamine hydrochloride to form 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. The overall yield of this synthesis method is around 45%.
科学的研究の応用
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been used as a building block for the synthesis of novel compounds with potential applications in drug discovery and material science.
特性
IUPAC Name |
5-methyl-2-(3-phenyl-1,2-oxazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-7-8-13(15(18)9-11)16-10-14(17-19-16)12-5-3-2-4-6-12/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROVOMIPMPRXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

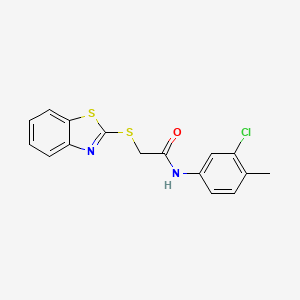
![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)
![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)
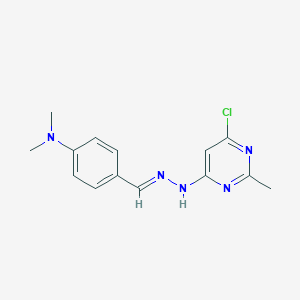


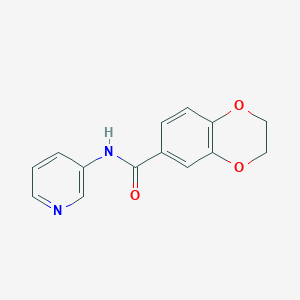
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)
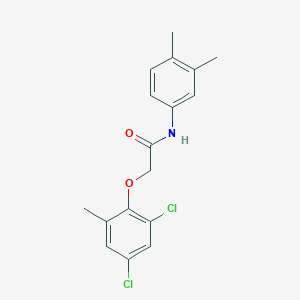
![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)
